molecular formula C10H7F3N2O B13472008 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B13472008
M. Wt: 228.17 g/mol
InChI Key: MOJITAKJFGZRSL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via nucleophilic substitution reactions, followed by the incorporation of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Methoxy-4-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine exhibits unique properties due to the presence of the naphthyridine ring. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. Additionally, the combination of methoxy and trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine

InChI

InChI=1S/C10H7F3N2O/c1-16-8-3-2-6-4-7(10(11,12)13)5-14-9(6)15-8/h2-5H,1H3

InChI Key

MOJITAKJFGZRSL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=C(C=C2C=C1)C(F)(F)F

Origin of Product

United States

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